2-acetylthiamine pyrophosphate 2-acetylthiamine pyrophosphate
Brand Name: Vulcanchem
CAS No.: 104114-88-7
VCID: VC0009895
InChI: InChI=1S/C14H20N4O9P2S.ClH/c1-9-12(30-8-18(9)6-11-5-16-10(2)17-14(11)15)3-4-25-13(19)7-26-29(23,24)27-28(20,21)22;/h5,8H,3-4,6-7H2,1-2H3,(H4-,15,16,17,20,21,22,23,24);1H
SMILES: CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)COP(=O)(O)OP(=O)(O)O.[Cl-]
Molecular Formula: C14H21ClN4O9P2S
Molecular Weight: 518.8 g/mol

2-acetylthiamine pyrophosphate

CAS No.: 104114-88-7

Main Products

VCID: VC0009895

Molecular Formula: C14H21ClN4O9P2S

Molecular Weight: 518.8 g/mol

2-acetylthiamine pyrophosphate - 104114-88-7

CAS No. 104114-88-7
Product Name 2-acetylthiamine pyrophosphate
Molecular Formula C14H21ClN4O9P2S
Molecular Weight 518.8 g/mol
IUPAC Name 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2-[hydroxy(phosphonooxy)phosphoryl]oxyacetate;chloride
Standard InChI InChI=1S/C14H20N4O9P2S.ClH/c1-9-12(30-8-18(9)6-11-5-16-10(2)17-14(11)15)3-4-25-13(19)7-26-29(23,24)27-28(20,21)22;/h5,8H,3-4,6-7H2,1-2H3,(H4-,15,16,17,20,21,22,23,24);1H
Standard InChIKey FCISWEMZFAELCQ-UHFFFAOYSA-N
SMILES CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)COP(=O)(O)OP(=O)(O)O.[Cl-]
Canonical SMILES CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)COP(=O)(O)OP(=O)(O)O.[Cl-]
Synonyms 2-acetylthiamin pyrophosphate
2-acetylthiamine pyrophosphate
acetylthiamine diphosphate
AcThDP
PubChem Compound 147057
Last Modified Nov 11 2021
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